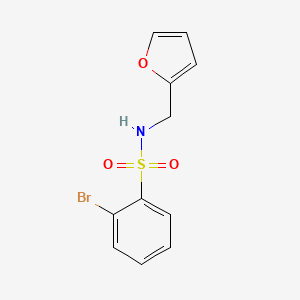

2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide

描述

属性

IUPAC Name |

2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3S/c12-10-5-1-2-6-11(10)17(14,15)13-8-9-4-3-7-16-9/h1-7,13H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHMFPXNYGPWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396667 | |

| Record name | 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849056-66-2 | |

| Record name | 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The core synthetic approach to 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide involves two key stages:

- Synthesis of the amine intermediate containing the furan-2-ylmethyl group

- Sulfonylation of the amine with 2-bromobenzenesulfonyl chloride

This strategy is consistent with the preparation of heteroaromatic benzenesulfonamide derivatives reported in the literature.

Preparation of the Furan-2-ylmethyl Amine Intermediate

The amine component, N-(furan-2-ylmethyl)amine, is typically synthesized via reduction of a corresponding furan-2-carboxamide or related precursor. A representative synthetic sequence is:

- Starting from furan-2-carboxylic acid, convert to the corresponding acid chloride using thionyl chloride.

- React the acid chloride with ammonium hydroxide to form furan-2-carboxamide.

- Reduce the carboxamide with lithium aluminum hydride (LiAlH4) to obtain the furan-2-ylmethyl amine.

This sequence is outlined in a heteroaromatic benzenesulfonamide synthesis study, where yields of amine intermediates ranged from moderate to good (20%–60% overall yield for final sulfonamide products).

Sulfonylation Reaction to Form the Target Sulfonamide

The critical step is the sulfonylation of the amine with 2-bromobenzenesulfonyl chloride. Typical conditions include:

- Use of an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

- Presence of a base (e.g., triethylamine or pyridine) to scavenge the generated HCl.

- Reaction performed at low to ambient temperature to control reaction rate and minimize side reactions.

The sulfonyl chloride reagent is prepared or commercially obtained with the 2-bromo substitution on the benzene ring, which is essential for the target compound.

Alternative Synthetic Routes and Catalytic Methods

While the classical sulfonylation remains the mainstay, recent advances include:

- Catalytic methods involving gold(I) complexes that facilitate transformations of furan-containing substrates, although these are more focused on ring modifications than direct sulfonamide formation.

- Boronic acid intermediates of furan (e.g., furan-2-ylboronic acid) can be synthesized for cross-coupling reactions, potentially allowing alternative routes to amine intermediates or functionalized furans.

However, direct sulfonylation of the furan-2-ylmethyl amine remains the most straightforward and practical method for preparing this compound.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Acid chloride formation | Furan-2-carboxylic acid + thionyl chloride | Furan-2-carbonyl chloride | Essential intermediate for amide formation |

| 2 | Amide formation | Acid chloride + ammonium hydroxide (in DCM) | Furan-2-carboxamide | Mild conditions, good selectivity |

| 3 | Reduction | LiAlH4 in dry ether or THF | Furan-2-ylmethyl amine | Requires careful quenching, moderate yield |

| 4 | Sulfonylation | 2-bromobenzenesulfonyl chloride + amine + base | This compound | 20%-60% yield reported |

化学反应分析

Types of Reactions

2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

-

Substitution Reactions: : The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

-

Oxidation Reactions: : The furan ring can be oxidized to form furan-2-carboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

-

Reduction Reactions: : The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., dimethylformamide).

Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetic acid).

Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products Formed

Substitution Reactions: Substituted benzenesulfonamide derivatives.

Oxidation Reactions: Furan-2-carboxylic acid derivatives.

Reduction Reactions: Corresponding amine derivatives.

科学研究应用

Antibacterial Activity

Sulfonamides are widely recognized for their antibacterial properties. The specific compound 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide may exhibit similar activities due to the sulfonamide moiety's ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Research has indicated that compounds with furan and thiophene rings often show anti-inflammatory and anticancer activities, making this compound a candidate for further biological evaluation.

Anti-inflammatory Properties

Compounds containing furan and thiophene structures have been associated with anti-inflammatory effects. The unique combination of these moieties in this compound suggests potential applications in treating inflammatory diseases. Studies have shown that such compounds can modulate inflammatory pathways, providing a basis for therapeutic development .

Antiviral Activity

Recent studies on benzenesulfonamide derivatives have highlighted their potential as antiviral agents. Specifically, compounds similar to this compound have demonstrated activity against the H5N1 influenza virus, with some derivatives showing low micromolar activity comparable to established antiviral drugs . The mechanism of action appears to involve inhibition of viral replication at early stages, which is crucial for developing effective antiviral therapies .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various chemical reactions involving furan derivatives and benzenesulfonamides. Understanding the structure-activity relationship is vital for optimizing its biological activity. For instance, modifications in the length of carbon chains between functional groups have been shown to influence the inhibition potency against target enzymes like human carbonic anhydrases (hCAs) .

Case Studies and Research Findings

作用机制

The mechanism of action of 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the bromine atom and furan ring may enhance the compound’s binding affinity and selectivity towards its targets.

相似化合物的比较

Similar Compounds

2-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide: Similar structure but with a thiophene ring instead of a furan ring.

2-chloro-N-(furan-2-ylmethyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.

N-(furan-2-ylmethyl)benzenesulfonamide: Lacks the halogen atom on the benzene ring.

Uniqueness

2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide is unique due to the presence of both the bromine atom and the furan ring. The bromine atom can participate in various substitution reactions, while the furan ring can undergo oxidation and reduction reactions. This combination of functional groups enhances the compound’s versatility in chemical synthesis and its potential biological activity.

生物活性

2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHBrNOS

- Molecular Weight : 305.17 g/mol

The presence of the furan ring and the sulfonamide functional group suggests potential interactions with biological targets, making it a candidate for further investigation into its pharmacological properties.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various benzenesulfonamide derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against common pathogens:

| Compound | Pathogen | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 6.72 |

| S. aureus | 6.63 | |

| Pseudomonas aeruginosa | 8.00 |

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-negative bacteria like E. coli and Gram-positive bacteria such as S. aureus .

Anti-inflammatory Activity

The anti-inflammatory effects of benzenesulfonamide derivatives have also been documented. In a study assessing carrageenan-induced paw edema in rats, compounds similar to this compound demonstrated notable inhibition rates:

| Compound | Inhibition Rate (%) | Time (h) |

|---|---|---|

| This compound (estimated based on similar compounds) | 89.66 | 3 |

This suggests that compounds in this class may act effectively in reducing inflammation .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit enzymes involved in bacterial folate synthesis, akin to other sulfanilamides.

- Interaction with Cellular Targets : The furan moiety may engage in π-stacking interactions with nucleic acids or proteins, disrupting their function.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that sulfonamides can influence oxidative stress pathways, potentially leading to reduced inflammation and microbial growth .

Case Studies

Several case studies have highlighted the efficacy of benzenesulfonamide derivatives:

- Study on Antimicrobial Activity : A series of benzenesulfonamides were tested against various bacterial strains, revealing that modifications to the furan ring significantly enhanced potency against E. coli and S. aureus .

- In Vivo Anti-inflammatory Study : In animal models, compounds structurally similar to this compound were shown to significantly reduce inflammation markers in serum after administration .

常见问题

Q. What are the recommended synthetic routes for preparing 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling 2-bromobenzenesulfonyl chloride with furfurylamine under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Key optimization steps include:

- Temperature control : Maintain 0–5°C during sulfonamide bond formation to minimize side reactions .

- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient (7:3 ratio) to isolate the product. Yield improvements (up to 75%) are achievable by pre-activating the sulfonyl chloride with catalytic DMAP .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

Q. What in vitro assays are suitable for initial evaluation of biological activity (e.g., antimicrobial, enzyme inhibition)?

Methodological Answer:

- Antimicrobial : Follow CLSI guidelines for broth microdilution assays against S. aureus (ATCC 29213) and E. coli (ATCC 25922), with MIC values compared to sulfamethoxazole .

- Enzyme inhibition : Screen against dihydropteroate synthase (DHPS) using a spectrophotometric assay (λ = 340 nm) to monitor NADPH consumption .

Advanced Research Questions

Q. What computational chemistry approaches (DFT, molecular docking) predict electronic properties and binding interactions?

Methodological Answer:

- DFT : Use B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps (predicting reactivity) and electrostatic potential maps (identifying nucleophilic/electrophilic sites). Exact exchange terms improve accuracy for sulfonamide charge distribution .

- Docking : Employ AutoDock Vina to model binding to DHPS (PDB: 1AJ0). Key interactions include hydrogen bonds between sulfonamide oxygen and Ala17/Arg220 residues .

Q. How does X-ray crystallography using SHELX software elucidate solid-state conformation and intermolecular interactions?

Methodological Answer:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement in SHELXL-2018 includes anisotropic displacement parameters for Br and S atoms .

- Key findings : The crystal packing (space group P2₁/c) shows C–H···O interactions (2.8–3.0 Å) between sulfonamide oxygen and furyl hydrogen, stabilizing the lattice .

Q. How to address discrepancies between computational predictions and experimental bioactivity/reactivity data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。